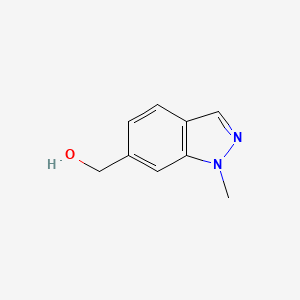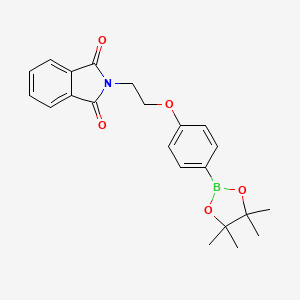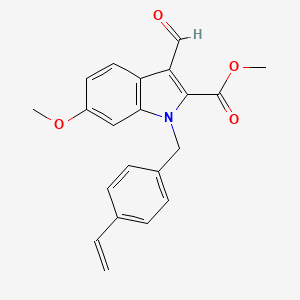
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
Descripción general
Descripción
This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : The compound has been used in the synthesis of various complexes and derivatives. For example, it's been involved in forming transition metal complexes, demonstrating its utility in coordination chemistry and crystallography (Gudasi et al., 2006).
Chemical Reactions and Derivative Formation : It serves as a precursor in various chemical reactions. For instance, its derivatives have been synthesized via formal cycloaddition reactions, highlighting its versatility in organic synthesis (Stepakov et al., 2022).
Antimicrobial and Antibacterial Studies : Some derivatives of this compound have been explored for their antimicrobial properties. For example, a study found that certain derivatives did not show significant antibacterial activity, suggesting a need for further modifications to enhance their effectiveness (Arrahman et al., 2016).
Catalytic Applications : It has been used in the development of catalysts. For instance, hydroxyapatite nanoparticles have been utilized as efficient catalysts for the synthesis of its derivatives, indicating its role in green chemistry (Razavi & Akhlaghinia, 2016).
Synthesis Optimization : Research has been conducted to optimize the synthesis of certain derivatives, highlighting the ongoing efforts to improve the efficiency of producing these compounds (Ziyadullaev et al., 2020).
Potential Anticancer Applications : Some derivatives have been studied for their potential anticancer activity. For example, a study on 4-tetrazolyl-substituted derivatives showed promising results against breast cancer cells, suggesting its potential in medicinal chemistry (Xiong et al., 2022).
Anti-Inflammatory and Analgesic Properties : The anti-inflammatory and analgesic activities of certain derivatives have been explored, indicating the compound's potential in pharmacology (Hunoor et al., 2010).
Corrosion Inhibition : Research has investigated its derivatives as corrosion inhibitors, demonstrating its application in materials science and engineering (Khan et al., 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Propiedades
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h1-3,11H,4H2,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIFCBMOLUDOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652330 | |
| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
948552-89-4 | |
| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387049.png)




